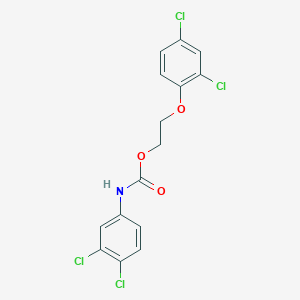
2-(2,4-dichlorophenoxy)ethyl (3,4-dichlorophenyl)carbamate
Übersicht
Beschreibung
2-(2,4-dichlorophenoxy)ethyl (3,4-dichlorophenyl)carbamate, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It was first synthesized in 1966 by Ciba-Geigy (now Novartis) and has since become one of the most commonly used NSAIDs in the world.
Wirkmechanismus
Diclofenac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for the pain and swelling associated with inflammation. By inhibiting COX enzymes, 2-(2,4-dichlorophenoxy)ethyl (3,4-dichlorophenyl)carbamate reduces the production of prostaglandins, which leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of cytokines, which are involved in the inflammatory response. Diclofenac has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation. In addition, this compound has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
Diclofenac has a number of advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It is also well-characterized and has been extensively studied, which makes it a useful tool for investigating the mechanisms of inflammation and pain. However, there are also limitations to the use of 2-(2,4-dichlorophenoxy)ethyl (3,4-dichlorophenyl)carbamate in laboratory experiments. It has been shown to have a number of off-target effects, which may complicate the interpretation of results. In addition, the use of this compound in animal studies may not accurately reflect its effects in humans.
Zukünftige Richtungen
There are a number of future directions for research on 2-(2,4-dichlorophenoxy)ethyl (3,4-dichlorophenyl)carbamate. One area of interest is the development of new formulations of this compound that are more effective and have fewer side effects. Another area of interest is the investigation of the potential use of this compound in the treatment of other conditions, such as cancer and Alzheimer's disease. Finally, there is a need for further research on the mechanisms of action of this compound, particularly with regard to its off-target effects.
Wissenschaftliche Forschungsanwendungen
Diclofenac has been extensively studied for its anti-inflammatory and analgesic properties. It is commonly used for the treatment of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions. Diclofenac has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and other conditions.
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenoxy)ethyl N-(3,4-dichlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl4NO3/c16-9-1-4-14(13(19)7-9)22-5-6-23-15(21)20-10-2-3-11(17)12(18)8-10/h1-4,7-8H,5-6H2,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUWETXFKRIJLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)OCCOC2=C(C=C(C=C2)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl4NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-chlorophenyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4683874.png)
![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4683876.png)
![methyl [3-(4-ethylphenyl)-4-oxo-2-thioxo-5-(2,4,5-trimethoxybenzylidene)-1-imidazolidinyl]acetate](/img/structure/B4683892.png)
![methyl 4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B4683901.png)
![N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-5-(2,4-dichlorophenyl)-3-isoxazolecarboxamide](/img/structure/B4683904.png)
![N-[3-(1-azepanyl)propyl]-4-fluorobenzenesulfonamide](/img/structure/B4683917.png)
![3-[(2,4-dimethoxyphenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4683928.png)
![2-(3,4-dimethoxyphenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B4683930.png)
![2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N,N-diethylacetamide](/img/structure/B4683944.png)

![(2-chloro-4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B4683965.png)
![2-({5-[(2,3-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4683970.png)
![2,3,4,5,6-pentafluoro-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B4683971.png)
![methyl 4-chloro-3-({4-[(phenylthio)methyl]benzoyl}amino)benzoate](/img/structure/B4683979.png)